(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol
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Overview
Description
(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol is an organic compound characterized by the presence of a pyrrolidine ring attached to a cyclooctene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the cyclooctene intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the double bond in the cyclooctene ring, resulting in a saturated cyclooctane derivative.
Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Saturated cyclooctane derivatives
Substitution Products: Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(4Z)-8-(Morpholin-1-yl)cyclooct-4-en-1-ol: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol is unique due to the specific combination of the pyrrolidine ring and the cyclooctene structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(4Z)-8-pyrrolidin-1-ylcyclooct-4-en-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12-8-4-2-1-3-7-11(12)13-9-5-6-10-13/h1-2,11-12,14H,3-10H2/b2-1- |
InChI Key |
GSFMIBVRJQLIMQ-UPHRSURJSA-N |
Isomeric SMILES |
C1CCN(C1)C2CC/C=C\CCC2O |
Canonical SMILES |
C1CCN(C1)C2CCC=CCCC2O |
Origin of Product |
United States |
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